molecular formula C11H12O3S B13113244 (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid

Cat. No.: B13113244
M. Wt: 224.28 g/mol
InChI Key: WLUZXUJJELURSV-VHSXEESVSA-N
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Description

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with a thiophene group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid typically involves the following steps:

    Formation of the cyclohexane ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the thiophene group: This step involves the functionalization of the cyclohexane ring with a thiophene group, which can be done through a Friedel-Crafts acylation reaction.

    Oxidation and carboxylation: The final steps involve the oxidation of the cyclohexane ring to introduce the oxo group and the carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The thiophene group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols.

    Substitution: Products may include halogenated derivatives of the original compound.

Scientific Research Applications

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The oxo group and the carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The thiophene group can participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-4-Oxo-2-(thiophen-3-yl)cyclohexanecarboxylic acid is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H12O3S

Molecular Weight

224.28 g/mol

IUPAC Name

(1S,2S)-4-oxo-2-thiophen-3-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H12O3S/c12-8-1-2-9(11(13)14)10(5-8)7-3-4-15-6-7/h3-4,6,9-10H,1-2,5H2,(H,13,14)/t9-,10+/m0/s1

InChI Key

WLUZXUJJELURSV-VHSXEESVSA-N

Isomeric SMILES

C1CC(=O)C[C@@H]([C@H]1C(=O)O)C2=CSC=C2

Canonical SMILES

C1CC(=O)CC(C1C(=O)O)C2=CSC=C2

Origin of Product

United States

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